N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide
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Overview
Description
N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide is a complex organic compound characterized by its unique molecular structure
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide is studied for its potential as a bioactive molecule. It can be used to probe biological pathways and study enzyme interactions.
Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, such as enzymes, receptors, and other proteins .
Mode of Action
It’s known that similar compounds can act as photoinitiators under leds . They can initiate free radical polymerization of acrylates under LED at 405 nm . The compound might interact with its targets and cause conformational changes, leading to altered function or activity .
Result of Action
Based on its potential role as a photoinitiator, it might induce polymerization reactions that could have various effects at the molecular and cellular level .
Action Environment
Environmental factors such as temperature, pH, and light conditions could potentially influence the compound’s action, efficacy, and stability. For instance, as a potential photoinitiator, the compound’s activity might be influenced by light conditions .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide typically involves multiple steps, starting with the reaction of 2-(dimethylamino)ethylamine with 4-fluoro-3-nitrobenzoic acid. The reaction conditions include the use of coupling agents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and solvents like dichloromethane or dimethylformamide.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form a nitroso or nitrate derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin chloride, iron powder.
Substitution: Nucleophiles such as Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydroxylamines.
Substitution: Fluorinated aromatic compounds, alkylated derivatives.
Comparison with Similar Compounds
N1-(2-(dimethylamino)ethyl)-N1,N2,N2-trimethylethane-1,2-diamine
N,N-Dimethylethylenediamine
1,2-Ethanediamine, N,N,N',N'-tetramethyl-
Uniqueness: N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-(4-fluoro-3-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4O4/c1-16(2)6-5-14-11(18)12(19)15-8-3-4-9(13)10(7-8)17(20)21/h3-4,7H,5-6H2,1-2H3,(H,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPQQHBVZHBSPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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